Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate is an organic compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is characterized by a pyrimidine ring substituted with an aminomethyl group at the 6-position and an ethyl ester group at the 4-position. It is known for its versatility in various chemical reactions and its potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloromethylpyrimidine-4-carboxylate with ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar pyrimidine ring structure but different substituents, leading to distinct chemical properties and applications.
Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine core but have additional triazole rings, enhancing their biological activity and specificity.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 6-(aminomethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-3-6(4-9)10-5-11-7/h3,5H,2,4,9H2,1H3 |
InChI Key |
ZLLNEXJBVHVZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CN |
Origin of Product |
United States |
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